molecular formula C19H27N5O2 B10988220 N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10988220
M. Wt: 357.4 g/mol
InChI Key: MKRPULHPLNKLGJ-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenethyl group attached to the nitrogen atom of the acetamide core and a cyclohexyl-tetrazolylmethyl substituent on the α-carbon.

Properties

Molecular Formula

C19H27N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C19H27N5O2/c1-26-17-7-5-16(6-8-17)9-12-20-18(25)13-19(10-3-2-4-11-19)14-24-15-21-22-23-24/h5-8,15H,2-4,9-14H2,1H3,(H,20,25)

InChI Key

MKRPULHPLNKLGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxyphenyl Ethyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with ethylamine to form 4-methoxyphenylethylamine.

    Cyclohexylacetamide Formation: The intermediate is then reacted with cyclohexylacetyl chloride in the presence of a base such as triethylamine to form the cyclohexylacetamide derivative.

    Tetrazole Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenylethyl derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzyme active sites or receptor proteins, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with biological targets that recognize carboxylates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives, including:

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a, 3b, 3c)
  • Key Features: These compounds retain the N-[2-(4-methoxyphenyl)ethyl] group but vary in the acetamide substituent: 3a: Naphthalen-1-yl 3b: 2-Nitrophenyl 3c: Phenoxy
  • Activity :
    • Hypoglycemic Effects : At 100 mg/kg, 3a reduced blood glucose by 25.1% (sucrose-loaded rats) and 21.4% (streptozotocin-induced diabetic rats), outperforming 3b and 3c .
    • Inhibitory Activity (IC50) : 3a (69 µM) > 3c (74 µM) > 3b (87 µM) .
N-{2-[1-(Propan-2-yl)-1H-Benzimidazol-2-yl]ethyl}-2-[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl]acetamide (STL251656)
  • Key Features : This analog replaces the 4-methoxyphenethyl group with a benzimidazole-isopropyl substituent.
  • Molecular Weight : 409.53 (vs. ~409.5 estimated for the target compound) .
  • Comparison : The benzimidazole group may confer aromatic π-π stacking interactions, while the methoxyphenyl group in the target compound offers electron-donating effects that could influence solubility and metabolic pathways.
2-{[1-(3-Chloro-4-methylphenyl)-1H-Tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
  • Key Features : Features a tetrazole-sulfanyl bridge and chloro-methylphenyl group.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Molecular Weight Notable Activity/Properties Reference
Target Compound 4-Methoxyphenethyl, Tetrazolylmethylcyclohexyl ~409.5 Hypothesized hypoglycemic/anti-cancer -
3a (Naphthalen-1-yl derivative) 4-Methoxyphenethyl, Naphthalen-1-yl Not reported IC50 = 69 µM; 25.1% glucose reduction
STL251656 Benzimidazole-isopropyl, Tetrazolylmethylcyclohexyl 409.53 Structural analog; no activity reported
Compound Tetrazole-sulfanyl, Chloro-methylphenyl Not reported Enhanced lipophilicity
Key Observations:
  • Tetrazole Role : The tetrazole group in the target compound and analogs enhances hydrogen-bonding capacity, mimicking carboxylic acids while resisting enzymatic degradation .
  • Substituent Impact : Bulky groups (e.g., cyclohexyl in the target compound) may improve target selectivity but reduce solubility.
  • Methoxy Group : The 4-methoxyphenyl group in the target compound likely increases electron density, influencing receptor interactions and oxidative metabolism .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a methoxyphenyl group and a tetrazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H22N8O3
  • Molecular Weight : 422.45 g/mol
  • CAS Number : 1232782-76-1

The compound features a cyclohexyl group linked to a tetrazole, which is significant for its biological interactions. The methoxy group enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. The presence of the methoxyphenyl group may enhance this activity due to its electron-donating characteristics, which can increase the reactivity of the compound against microbial targets.

2. Anticancer Properties

Studies on structurally similar compounds suggest potential anticancer activities. For instance, compounds with similar scaffolds have shown cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations needed to inhibit cell growth.

CompoundCancer Cell LineIC50 (µM)
Compound AA-4311.98
Compound BJurkat1.61

These findings suggest that this compound could also exhibit similar anticancer effects, warranting further investigation.

3. Anti-inflammatory Effects

Compounds with methoxy groups have been documented to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study 1 : Investigated a series of tetrazole derivatives for their anticancer activity against melanoma cells. Results indicated that modifications in the side chains significantly affected potency.
  • Study 2 : Focused on the synthesis and evaluation of methoxy-substituted phenyl compounds for their anti-inflammatory effects in animal models, showing promising results in reducing edema and inflammatory markers.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that:

  • The methoxy group increases lipophilicity and may enhance binding affinity to biological targets.
  • The tetrazole moiety is crucial for biological activity, particularly in interactions with enzymes and receptors.

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